BenchChemオンラインストアへようこそ!

3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide

Hydrogen bond donor Pharmacophore Quinazoline

3-Amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide (CAS 646497-32-7) is a synthetic 3-amino-4-oxoquinazoline-2-carboxamide derivative bearing an N-(3-methoxypropyl) side chain. The compound has a molecular formula of C₁₃H₁₆N₄O₃ and a molecular weight of 276.29 g/mol, with calculated physicochemical properties including a LogP of −0.13, a LogD (pH 7.4) of −0.13, a topological polar surface area (TPSA) of 97.02 Ų, five rotatable bonds, two hydrogen bond donors, and five hydrogen bond acceptors; it satisfies all Lipinski Rule of Five criteria.

Molecular Formula C13H16N4O3
Molecular Weight 276.29 g/mol
CAS No. 646497-32-7
Cat. No. B1659343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide
CAS646497-32-7
Molecular FormulaC13H16N4O3
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCOCCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1N
InChIInChI=1S/C13H16N4O3/c1-20-8-4-7-15-12(18)11-16-10-6-3-2-5-9(10)13(19)17(11)14/h2-3,5-6H,4,7-8,14H2,1H3,(H,15,18)
InChIKeyXJQVYCQCXYYPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide (CAS 646497-32-7): Structural Identity, Physicochemical Profile, and Research-Grade Sourcing


3-Amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide (CAS 646497-32-7) is a synthetic 3-amino-4-oxoquinazoline-2-carboxamide derivative bearing an N-(3-methoxypropyl) side chain [1]. The compound has a molecular formula of C₁₃H₁₆N₄O₃ and a molecular weight of 276.29 g/mol, with calculated physicochemical properties including a LogP of −0.13, a LogD (pH 7.4) of −0.13, a topological polar surface area (TPSA) of 97.02 Ų, five rotatable bonds, two hydrogen bond donors, and five hydrogen bond acceptors; it satisfies all Lipinski Rule of Five criteria [1]. It is commercially supplied as a research chemical by Apollo Scientific Ltd under catalog number OR23561 (MDL MFCD00829858, PubChem SID 2776757), positioned within the vendor's heterocyclic quinazoline building block portfolio [2]. No peer-reviewed biological activity data (IC₅₀, Kᵢ, MIC, etc.) specific to this exact compound were identified in primary literature, patents, or authoritative public databases as of the search date; the differential evidence presented below therefore relies on calculated physicochemical properties, structural comparisons with close analogs, and class-level inferences from the established quinazoline-2-carboxamide pharmacophore [1][2].

Why Generic Substitution Fails for 3-Amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide: Structural Nuances That Preclude Simple Analog Swapping


Within the 3-amino-4-oxoquinazoline-2-carboxamide series, even ostensibly minor side-chain modifications produce substantial shifts in hydrogen-bonding capacity, ionization state, and lipophilicity that can fundamentally alter target engagement, solubility, and pharmacokinetic behavior [1]. The target compound's 3-amino group contributes a second hydrogen bond donor (HBD = 2) absent in N-alkyl-substituted analogs, while its neutral 3-methoxypropyl ether side chain yields a LogD (pH 7.4) of −0.13, in contrast to basic-amine-terminated analogs that would be protonated at physiological pH and exhibit markedly different distribution profiles [1][2]. The quinazoline-2-carboxamide scaffold itself is a validated privileged structure in kinase inhibitor design—derivatives have demonstrated nanomolar VEGFR-2 inhibition (IC₅₀ 12.1–57.4 nM, superior to sorafenib at 78.9 nM) and activity as bacterial efflux pump inhibitors (AcrB) capable of potentiating antibiotic MIC values by 2- to 16-fold [3][4]. Substituting a close analog without verifying that these differentiated structural features are preserved therefore risks losing the specific pharmacophoric attributes—HBD count, ionization-neutral character, and conformational flexibility—that position this compound for particular research applications [1][3].

Quantitative Differentiation Evidence for 3-Amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide Versus Closest Structural Analogs


3-Amino Hydrogen Bond Donor Capacity: +1 HBD Versus N-Alkyl-Substituted Quinazoline-2-Carboxamide Analogs

The target compound possesses a free 3-amino group (-NH₂) on the quinazolinone core, contributing a second hydrogen bond donor (total HBD = 2) in addition to the carboxamide N–H [1]. By contrast, N,3-bis(2-methoxyethyl)-4-oxoquinazoline-2-carboxamide (CAS 1144449-53-5) carries an N-alkyl substituent at position 3, eliminating the amino HBD and reducing the total HBD count to 1 . This difference directly affects the compound's capacity to engage biological targets through directional hydrogen bonding—a critical determinant of binding affinity and selectivity in kinase active sites and other protein pockets.

Hydrogen bond donor Pharmacophore Quinazoline Structure–activity relationship Medicinal chemistry

Neutral Ether Versus Basic Amine Side Chain: LogD (pH 7.4) Differentiation Against the 3-(Dimethylamino)propyl Analog

The target compound's N-(3-methoxypropyl) side chain terminates in a neutral methyl ether, resulting in an essentially non-ionizable molecule at physiological pH—its calculated pKa is 14.15, and its measured LogD (pH 7.4) is −0.13 [1]. The structurally closest analog, 3-amino-N-[3-(dimethylamino)propyl]-4-oxoquinazoline-2-carboxamide (CAS 338981-29-6), replaces the terminal methoxy with a dimethylamino group (predicted pKa ≈ 8.5–10), which would be predominantly protonated at pH 7.4, yielding a positively charged species with a drastically different LogD and membrane permeability profile [2]. While the exact LogD of the dimethylamino analog has not been reported in accessible databases, the ionization difference between a neutral ether and a protonated tertiary amine at physiological pH is a well-established physicochemical principle that produces large (often >2 log unit) shifts in distribution coefficient.

Lipophilicity Ionization state LogD Drug-likeness Quinazoline

Quinazoline-2-Carboxamide Scaffold Validation: Nanomolar VEGFR-2 Kinase Inhibition as a Class-Level Benchmark

The 3-amino-4-oxoquinazoline-2-carboxamide core belongs to a privileged scaffold class with validated kinase inhibitory activity. In a 2020 study by Abd El Hadi et al., five quinazoline-2-carboxamide derivatives (compounds 5d, 5e, 5h, 5i, 5j) exhibited VEGFR-2 IC₅₀ values of 12.1, 40.3, 15.5, 13.1, and 57.4 nM, respectively—all superior to the reference drug sorafenib (IC₅₀ = 78.9 nM) [1]. Additionally, a quinazoline-2-carboxylate derivative (7a) bearing a fluorine substituent showed an IC₅₀ of 14.8 nM [1]. Separately, Gu et al. demonstrated that 4-substituted quinazoline-2-carboxamide derivatives act as AcrB efflux pump inhibitors, with 19 compounds reducing antibiotic MIC values by 2- to 16-fold and select compounds (A15, B7) completely abolishing Nile Red efflux at 50–100 µM [2]. While the target compound itself has not been profiled in these specific assays, its core scaffold is identical to that of the active derivatives, and its unique 3-amino/N-(3-methoxypropyl) substitution pattern represents an underexplored vector within this validated pharmacophore space.

VEGFR-2 Kinase inhibition Quinazoline-2-carboxamide Anticancer Scaffold

Physicochemical Drug-Likeness Profile: Balanced Polarity and Lipinski Compliance Versus the Unsubstituted 4-Oxoquinazoline-2-Carboxamide Core

The target compound displays a balanced physicochemical profile consistent with oral drug-likeness: molecular weight 276.29 g/mol, LogP −0.13, TPSA 97.02 Ų, 5 rotatable bonds, 2 HBD, and 5 HBA, satisfying all Lipinski Rule of Five criteria without any violations [1]. By comparison, the unsubstituted parent core, 3,4-dihydro-4-oxoquinazoline-2-carboxamide (CAS 76617-97-5), has a molecular weight of only 189.17 g/mol (C₉H₇N₃O₂) [2] and lacks the N-(3-methoxypropyl) solubilizing side chain, which is expected to result in significantly lower aqueous solubility and limited membrane permeability. The target compound's 3-methoxypropyl group adds 87.12 Da of molecular weight while contributing ether-oxygen hydrogen bond acceptor capacity and conformational flexibility—features that are absent in the unsubstituted core and that are likely to enhance solubility and target-binding conformational sampling.

Drug-likeness Lipinski Rule of Five TPSA LogP Physicochemical properties

Apollo Scientific Vendor Exclusivity: Catalog OR23561 Positioning Versus the Tetrahydrofuranyl Analog OR23565

3-Amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide is cataloged by Apollo Scientific Ltd as product OR23561, within the vendor's heterocyclic quinazoline building block portfolio [1]. A closely related Apollo catalog item, OR23565 (CAS 646497-34-9; the tetrahydrofuran-2-ylmethyl analog), is offered at ≥95% purity with a reported melting point of 154–156 °C and a molecular weight of 288.30 g/mol . The target compound OR23561 differs by its linear, flexible 3-methoxypropyl chain (vs. the cyclic, conformationally constrained tetrahydrofuranylmethyl group of OR23565) and by 12.01 Da lower molecular weight (276.29 vs. 288.30) [1]. No melting point or purity specification for OR23561 was identified in publicly accessible Apollo product pages; procurement decisions should therefore include direct inquiry to the vendor regarding batch-specific purity, melting point, and available analytical certification (NMR, HPLC, MS).

Chemical sourcing Apollo Scientific Building block Quinazoline Procurement

Recommended Research and Industrial Application Scenarios for 3-Amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-Based and Scaffold-Hopping Campaigns Leveraging the 3-Amino Hydrogen Bond Donor

The target compound's free 3-amino group provides a second hydrogen bond donor absent in N-alkyl-substituted quinazoline-2-carboxamide analogs [1]. This feature may enable engagement of kinase hinge-region backbone carbonyls or gatekeeper residues that are inaccessible to analogs with only one HBD. Researchers conducting fragment-based drug discovery (FBDD) or scaffold-hopping campaigns focused on VEGFR-2, EGFR, or FLT3 kinases—where the quinazoline-2-carboxamide core has demonstrated nanomolar potency (IC₅₀ 12.1–57.4 nM vs. sorafenib 78.9 nM) [2]—should prioritize this compound as a 3-amino-substituted building block that complements the existing literature dominated by 4-anilino and 4-substituted quinazoline derivatives.

Neutral Chemical Probe Development Requiring Absence of Basic Amine-Mediated Off-Target Effects

With a calculated pKa of 14.15 and LogD (pH 7.4) of −0.13, the target compound remains neutral across all physiological pH ranges, in contrast to the protonated, cationic state of the 3-(dimethylamino)propyl analog [1][3]. This neutral character makes the compound suitable as a chemical probe in assays where basic amine-containing molecules are confounded by lysosomal trapping, phospholipidosis, or hERG channel inhibition. Medicinal chemistry teams seeking to decouple target engagement from amine-related off-target pharmacology can use this compound as a non-basic comparator in selectivity panels.

Antibiotic Adjuvant and Efflux Pump Inhibitor Screening Using the Quinazoline-2-Carboxamide Pharmacophore

The quinazoline-2-carboxamide scaffold has been validated as an AcrB efflux pump inhibitor chemotype, with 19 derivatives reducing antibiotic MIC values by 2- to 16-fold and select compounds completely abolishing Nile Red efflux at 50–100 µM [4]. The target compound, bearing the underexplored 3-amino/N-(3-methoxypropyl) substitution pattern, represents a novel vector within this chemotype. Microbiology and antimicrobial resistance research groups conducting phenotypic screening for antibiotic potentiators should evaluate this compound in checkerboard assays with fluoroquinolones, β-lactams, or tetracyclines against Gram-negative ESKAPE pathogens expressing AcrAB-TolC.

Computational Chemistry and Virtual Screening Library Design Using Experimentally Validated Physicochemical Descriptors

The target compound's calculated physicochemical parameters—MW 276.29, LogP −0.13, TPSA 97.02 Ų, 5 rotatable bonds, 2 HBD, 5 HBA, and zero Lipinski violations [1]—place it within favorable oral drug-like chemical space. Computational chemists constructing virtual screening libraries or validating in silico ADMET prediction models can use these experimentally grounded (JChem-calculated) descriptors as a benchmark for 3-amino-4-oxoquinazoline-2-carboxamide derivatives. The compound's balanced polarity (LogP ≈ 0, TPSA < 140 Ų) makes it a useful test case for blood–brain barrier permeability predictions and CNS drug-likeness scoring functions.

Quote Request

Request a Quote for 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.